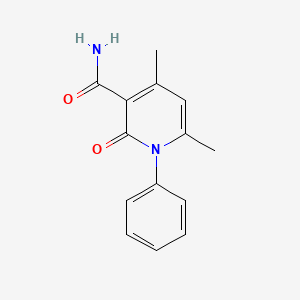
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepane derivatives. This compound has been the subject of scientific research due to its potential use in the development of new drugs.
Scientific Research Applications
Synthesis and Derivative Formation
The synthesis and derivative formation of compounds similar to "4-((3-Chloro-2-methylphenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane" involve complex chemical reactions that yield furan, pyrrole, thiophene, and related derivatives. These processes leverage cross-coupling reactions and domino processes, such as the Paal-Knorr furan synthesis, to achieve the desired compounds. For instance, the synthesis of 3-methylthio-substituted furans and related derivatives from aryl methyl ketones in the presence of copper(II) oxide and iodine represents a novel approach to create compounds with potential applications in pharmaceuticals and materials science (Yin et al., 2008).
Antimicrobial Applications
Some derivatives of sulfur-containing compounds have been synthesized with the aim of discovering new antimicrobial agents. These novel heterocyclic compounds incorporating sulfamoyl moieties show promising results as antimicrobial agents, indicating potential for further development into drugs or preservatives (Darwish et al., 2014).
Corrosion Inhibition
The compound and its related derivatives have been investigated for their effectiveness as corrosion inhibitors. For example, derivatives containing furan moieties have been tested as inhibitors for mild steel corrosion in sulfuric acid solutions, demonstrating that these compounds can significantly reduce corrosion rates. This highlights their potential application in industrial settings to protect metals from acidic corrosion (Sappani & Karthikeyan, 2014).
Catalysis and Chemical Transformations
The compound's derivatives have also been explored for their roles in catalysis and chemical transformations. For instance, sulfonated zeolites have been utilized in the synthesis of furanic compounds from xylose, showcasing the potential of these compounds in facilitating chemical reactions that are critical for producing renewable chemicals and biofuels (Gupta et al., 2020).
properties
IUPAC Name |
4-(3-chloro-2-methylphenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-12-13(17)4-2-6-16(12)23(19,20)18-8-7-15(22-11-9-18)14-5-3-10-21-14/h2-6,10,15H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSCMZGVTVLNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

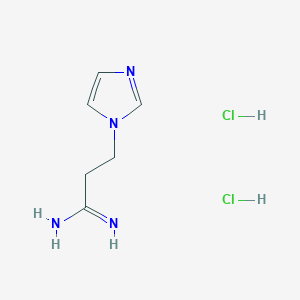
![N-{2-[4-(dimethylamino)phenyl]ethyl}-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2776168.png)
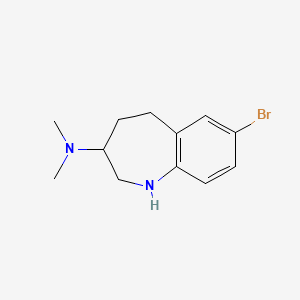
![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)
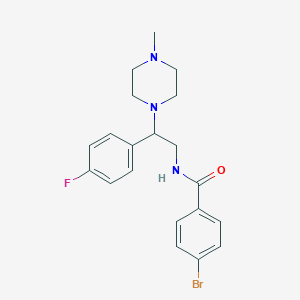
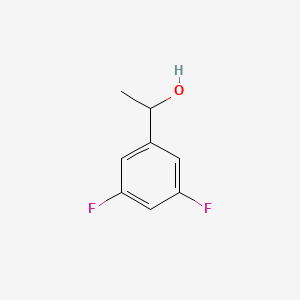
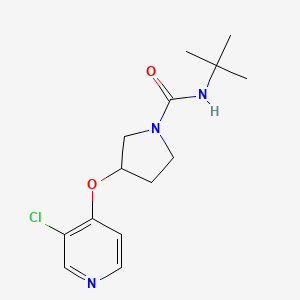

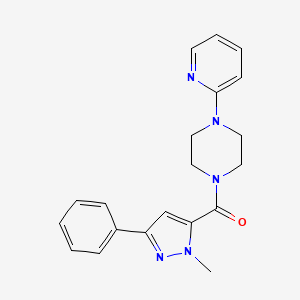
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)
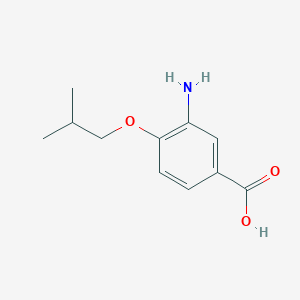
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-nitrophenoxy)propan-2-ol Dihydrochloride](/img/structure/B2776185.png)
